molecular formula C8H7NO3 B14068800 I+/-,2,4-Trihydroxybenzeneacetonitrile CAS No. 909772-74-3

I+/-,2,4-Trihydroxybenzeneacetonitrile

Katalognummer: B14068800
CAS-Nummer: 909772-74-3
Molekulargewicht: 165.15 g/mol
InChI-Schlüssel: RLRTZJZGNBXADR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

I+/-,2,4-Trihydroxybenzeneacetonitrile is an organic compound that features a benzene ring substituted with three hydroxyl groups and an acetonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of I+/-,2,4-Trihydroxybenzeneacetonitrile typically involves the reaction of 1,2,4-trihydroxybenzene with acetonitrile under specific conditions. The hydroxybenzene molecules act as hydrogen bond donors, while the acetonitrile molecules act as hydrogen bond acceptors . This interaction is crucial for the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve the use of green synthesis techniques. For example, ionic liquids can be used as recycling agents to facilitate the reaction between benzaldehyde and hydroxylamine hydrochloride, leading to the formation of benzonitrile derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

I+/-,2,4-Trihydroxybenzeneacetonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl groups makes it susceptible to oxidation, while the acetonitrile group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often in the presence of a solvent like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can yield various nitrile derivatives .

Wirkmechanismus

The mechanism of action of I+/-,2,4-Trihydroxybenzeneacetonitrile involves its ability to form hydrogen bonds and participate in redox reactions. The hydroxyl groups can donate hydrogen bonds, while the acetonitrile group can accept them, facilitating various chemical interactions . These interactions are crucial for its biological and chemical activities.

Eigenschaften

CAS-Nummer

909772-74-3

Molekularformel

C8H7NO3

Molekulargewicht

165.15 g/mol

IUPAC-Name

2-(2,4-dihydroxyphenyl)-2-hydroxyacetonitrile

InChI

InChI=1S/C8H7NO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,10-12H

InChI-Schlüssel

RLRTZJZGNBXADR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1O)O)C(C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.